molecular formula C18H18ClNO4S2 B2891702 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1428359-27-6

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2891702
M. Wt: 411.92
InChI Key: BAHFTZMEOMXJPW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the structure of the molecule. It includes the type of bonds (ionic, covalent, etc.), the shape of the molecule (linear, tetrahedral, etc.), and the hybridization of the atoms.



Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the type of reaction (addition, substitution, etc.), the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. It includes its melting point, boiling point, solubility, density, molar mass, and reactivity.


Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide have shown promising anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exhibited significant antiproliferative activity against cancer cells, induced apoptosis, and demonstrated potent vascular disrupting properties in vitro and in vivo, suggesting potential as anticancer agents (Romagnoli et al., 2015).

Crystal Structure Analysis

Studies on the crystal structures of benzenesulfonamide derivatives have highlighted the importance of intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, in determining the crystal packing and overall structural arrangement of these compounds (Bats et al., 2001).

Synthesis and Derivatization

Research on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides provides insights into the chemical manipulation and functionalization of these molecules, which is crucial for exploring their potential applications in various fields of medicinal chemistry (Hartman & Halczenko, 1990).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactions and Transformations

Investigations into the chemical reactions and transformations of benzenesulfonamide derivatives have revealed complex reaction pathways and the formation of various products, contributing to the understanding of their chemical behavior and potential for synthesis of novel compounds (Wang et al., 2014).

Safety And Hazards

This involves the study of the safety measures to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves the study of the potential applications and research directions for the compound. It includes its use in industry, medicine, research, and potential for further study.


I hope this general approach helps you in your study of “3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide”. If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-23-18-5-4-16(11-17(18)19)26(21,22)20(12-14-7-9-24-13-14)8-6-15-3-2-10-25-15/h2-5,7,9-11,13H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHFTZMEOMXJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

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